molecular formula C8H8N2O B3219305 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190317-46-4

5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3219305
CAS No.: 1190317-46-4
M. Wt: 148.16 g/mol
InChI Key: WLLXKYBSJUMKII-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190317-46-4) is a chemical compound based on the 7-azaindole (pyrrolopyridine) scaffold, a privileged structure in medicinal chemistry known for its versatility as a bioisostere for purines and other heterocycles . This specific methyl-substituted derivative serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The molecular formula is C8H8N2O, and it has a molecular weight of 148.16 g/mol . The pyrrolo[2,3-b]pyridine core is of significant research interest, particularly in the development of kinase inhibitors, with examples like the FDA-approved drugs pexidartinib and vemurafenib highlighting the therapeutic relevance of this chemical class . Recent scientific investigations have explored pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases such as COPD and cystic fibrosis . While structural modifications at certain positions of the core scaffold are critical for activity, the scaffold itself provides a fundamental template for interaction with enzymatic targets . Researchers utilize this compound and its derivatives in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets, including receptor tyrosine kinases . As a key synthetic intermediate, this compound enables access to diverse chemical space for probing biological mechanisms and identifying new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-6-3-7(11)10-8(6)9-4-5/h2,4H,3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLXKYBSJUMKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=O)C2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Features and Chemical Environment of 5 Methyl 1h Pyrrolo 2,3 B Pyridin 2 3h One

Analysis of the Pyrrolo[2,3-b]pyridin-2(3H)-one Lactam System

The pyrrolo[2,3-b]pyridin-2(3H)-one framework, also known as a 7-azaindolin-2-one, contains a cyclic amide, or lactam, within its five-membered ring. This lactam functionality is a critical determinant of the molecule's structure and reactivity. The system is characterized by the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group, creating a resonance-stabilized amide bond. This resonance results in a partial double bond character for the C-N bond and a planar geometry for the atoms involved in the lactam group.

The fusion of the pyrrolidinone ring with the pyridine (B92270) ring introduces additional electronic effects. The pyridine ring is a π-electron deficient system, which can influence the electron density of the fused lactam. This interplay of electronic effects within the bicyclic system is fundamental to its chemical behavior. Derivatives of this core structure are being explored for their potential in medicinal chemistry, highlighting the significance of this heterocyclic scaffold. nih.gov

FeatureDescription
Core Structure Fused pyrrole (B145914) and pyridine rings
Key Functional Group Lactam (cyclic amide)
Alternative Name 7-Azaindolin-2-one
Electronic Nature Resonance stabilization of the amide bond

Influence of the 5-Methyl Substituent on Reactivity and Molecular Architecture

The introduction of a methyl group at the 5-position of the pyrrolo[2,3-b]pyridin-2(3H)-one core has a notable impact on the molecule's properties. The methyl group is an electron-donating group through an inductive effect. This effect increases the electron density on the pyridine ring, which can, in turn, influence the molecule's reactivity in chemical reactions. For instance, an increase in electron density can affect the basicity of the pyridine nitrogen and the susceptibility of the ring to electrophilic substitution.

From a structural standpoint, the methyl group adds steric bulk to the molecule. While a methyl group is relatively small, its presence can influence the intermolecular interactions in the solid state, potentially affecting crystal packing. In solution, it can influence how the molecule interacts with other molecules, such as solvents or biological receptors. The study of substituted cyclopropenes has shown that even small alkyl groups can significantly alter the reactivity and stability of a molecule. nih.gov Similarly, studies on methylxanthines have demonstrated that the number and position of methyl groups can alter physicochemical properties and basicity. nih.gov

ParameterInfluence of 5-Methyl Group
Electronic Effect Electron-donating (inductive effect)
Impact on Pyridine Ring Increased electron density
Potential Reactivity Change Altered basicity and susceptibility to electrophilic attack
Steric Effect Increased molecular volume, potential influence on intermolecular interactions

Tautomerism and Conformational Considerations within the Pyrrolopyridinone Framework

Tautomerism is a key characteristic of lactam systems. 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can exist in at least two tautomeric forms: the lactam (keto) form and the lactim (enol) form. In the lactim form, the proton from the nitrogen atom moves to the carbonyl oxygen, resulting in a hydroxyl group and an aromatic pyrrole ring.

The equilibrium between the lactam and lactim forms is influenced by various factors, including the solvent and the electronic nature of substituents. mdpi.com In many cases, the lactam form is predominant. However, the formation of the aromatic pyrrole ring in the lactim form provides a significant stabilizing force. Theoretical studies on similar heterocyclic systems have shown that the relative stability of tautomers can be predicted using computational methods, and this stability can be highly dependent on the surrounding environment (gas phase vs. solution). researchgate.net

Tautomeric FormKey Structural FeatureAromaticity
Lactam (Keto) C=O group, N-H bondPyridine ring is aromatic
Lactim (Enol) C-OH group, C=N bondBoth pyridine and pyrrole rings are aromatic

Synthetic Methodologies for 5 Methyl 1h Pyrrolo 2,3 B Pyridin 2 3h One and Its Derivatives

De Novo Synthetic Approaches to Pyrrolo[2,3-b]pyridinones

The fundamental construction of the pyrrolo[2,3-b]pyridinone skeleton is a critical first step in accessing this class of compounds. Chemists have developed several elegant strategies, including cyclization reactions and multicomponent strategies, to efficiently build this fused heterocyclic core.

The formation of the bicyclic pyrrolopyridinone system is often achieved through cyclization reactions, which involve the formation of one of the constituent rings (either the pyrrole (B145914) or the pyridine) from an appropriately substituted precursor. These strategies can be classified based on whether the pyrrole ring is annulated to an existing pyridine (B92270) or if the pyridine ring is fused onto a pyrrole precursor. nbuv.gov.ua Such approaches are foundational in heterocyclic chemistry and provide reliable pathways to the core structure. nbuv.gov.uaresearchgate.net

One common strategy involves the intramolecular cyclization of a substituted pyridine derivative. For example, a suitably functionalized 2-aminopyridine (B139424) can be elaborated with a side chain that is then induced to cyclize, forming the fused pyrrolidinone ring. Conversely, a substituted pyrrole can serve as the starting point, with subsequent reactions designed to build the pyridinone ring onto its framework. nbuv.gov.ua An illustrative example of a cyclization approach to a related pyridinone system involved the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of an FeCl3-SiO2 catalyst to yield a complex chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivative. mdpi.com This highlights how condensation and subsequent cyclization can efficiently forge the pyridinone portion of a fused heterocyclic system.

These cyclization methods are prized for their step-wise control but can sometimes require multiple synthetic operations to prepare the necessary precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis, allowing for the rapid assembly of complex molecules from three or more simple starting materials in a single reaction vessel. nih.govresearchgate.net This approach offers significant advantages over traditional linear syntheses, including operational simplicity, high atom economy, and reduced purification requirements. nih.gov MCRs are particularly well-suited for creating libraries of structurally diverse heterocyclic compounds. mdpi.com

A prominent MCR strategy for the synthesis of pyrrolopyridinone scaffolds is the Ugi-Zhu three-component reaction (UZ-3CR). nih.govmdpi.com This reaction typically involves the combination of an aldehyde, an amine, and an α-isocyanoacetamide to generate a versatile 5-aminooxazole intermediate. nih.govmdpi.com This intermediate can then undergo a subsequent cascade process, such as an aza Diels-Alder cycloaddition with a dienophile (e.g., maleic anhydride), followed by N-acylation, decarboxylation, and dehydration, to furnish the final polysubstituted pyrrolopyridinone core. nih.govmdpi.com The entire sequence can often be performed in a one-pot manner, streamlining the synthetic process considerably. mdpi.com

Table 1: Key Features of Multicomponent Reaction (MCR) Strategies
FeatureDescriptionReference
Atom Economy High efficiency, as most atoms from the reactants are incorporated into the final product, minimizing waste. nih.gov
Operational Simplicity Multiple bonds are formed in a single "one-pot" operation, reducing the number of synthetic steps and purification procedures. nih.govmdpi.com
Structural Diversity Allows for the rapid generation of diverse libraries of compounds by varying the starting components (e.g., different aldehydes, amines). mdpi.com
Efficiency Reduces reaction times and resource consumption compared to traditional multi-step linear syntheses. researchgate.net

Functionalization and Derivatization Strategies for 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Once the core this compound scaffold is obtained, a variety of chemical transformations can be employed to install or modify functional groups. These derivatization strategies are crucial for exploring structure-activity relationships in medicinal chemistry and for fine-tuning the properties of the molecule.

The pyrrolo[2,3-b]pyridine system contains both an electron-rich pyrrole ring and a relatively electron-deficient pyridine ring, leading to distinct reactivities. The pyrrole moiety is highly susceptible to electrophilic aromatic substitution, significantly more so than benzene. onlineorganicchemistrytutor.compearson.com Attack by an electrophile is predicted to occur preferentially on the pyrrole ring, likely at the C3 position, as this position is activated by the ring-fusion nitrogen and the lactam carbonyl. onlineorganicchemistrytutor.com

Conversely, the pyridine ring is generally deactivated towards electrophilic attack but is susceptible to nucleophilic substitution. youtube.com Nucleophilic attack typically occurs at the positions ortho and para (C2, C4, C6) to the pyridine nitrogen, especially if the ring is activated by an electron-withdrawing group or if a good leaving group is present at one of these positions. youtube.com Therefore, in the this compound system, nucleophilic substitution would be expected to occur on the pyridine portion of the molecule, for instance, by displacing a halide at the C4 or C6 positions.

Transition-metal catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are extensively used to functionalize heterocyclic cores like pyrrolopyridines. nih.govnih.gov The Suzuki-Miyaura, Sonogashira, and Kumada reactions, typically catalyzed by palladium or nickel complexes, enable the introduction of a wide variety of substituents. rsc.orgresearchgate.netsemanticscholar.org

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is particularly prevalent for creating biaryl structures. nih.govnih.gov For example, a halogenated derivative of this compound (e.g., a 4-chloro or 6-bromo analog) could be coupled with various aryl or heteroaryl boronic acids to install diverse aromatic substituents. nih.govnih.gov One synthetic route toward 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines successfully employed a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov

Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a key method for forming C-N bonds. This reaction is instrumental in attaching primary or secondary amines to the heterocyclic core, a common step in the synthesis of kinase inhibitors and other bioactive molecules. nih.govnih.govnih.gov

Table 2: Examples of Transition-Metal Catalyzed Cross-Coupling Reactions on Pyrrolopyridine Scaffolds
Reaction TypeCatalyst/ReagentsApplication/SubstrateReference
Suzuki-Miyaura Pd2(dba)3 or Pd(PPh3)4, K2CO3Coupling of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids at the C-2 position. nih.gov
Suzuki-Miyaura Pd(dppf)Cl2, K2CO3Coupling of a 5-bromo-7H-pyrrolo[2,3-d]pyrimidine with (6-chloropyridin-3-yl)boronic acid. nih.gov
Buchwald-Hartwig Amination Pd(OAc)2, BINAP, Cs2CO3Coupling of a 5-(6-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine with pyridin-3-ylmethanamine. nih.gov
Suzuki-Miyaura NiCl2(PCy3)2, K3PO4Coupling of phenol (B47542) ester derivatives (carbamates, pivalates) with phenylboronic acid. nih.gov

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds (aldehydes or ketones). mdpi.com The reaction proceeds through the initial formation of an imine or enamine intermediate via reaction with an amine, which is then reduced in situ to the corresponding amine. mdpi.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)3H]. youtube.com This pathway could be used to derivatize a this compound scaffold that has been previously functionalized with an aldehyde or ketone group, allowing for the introduction of a wide range of primary, secondary, or tertiary amines. youtube.com This method is also a key strategy for the synthesis of pyrrolidones from precursors like levulinic acid. researchgate.netorganic-chemistry.org

Amidation pathways are essential for synthesizing carboxamide derivatives. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been reported as potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov The synthesis of these compounds involves the coupling of a pyrrolo[2,3-b]pyridine-2-carboxylic acid with a desired amine. This transformation is typically facilitated by standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), to activate the carboxylic acid for nucleophilic attack by the amine. This strategy provides a direct and reliable route to a diverse array of amide derivatives. nih.gov

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental for derivatizing the this compound scaffold, typically targeting the pyrrole nitrogen (N-1) or the lactam oxygen (O-2). The lactam tautomerism of the pyrrolopyridinone core allows for reactivity at either the nitrogen or oxygen atom, with the outcome often dictated by the reaction conditions.

Research Findings:

N-Alkylation/Acylation: The nitrogen atom of the pyrrole ring is a common site for functionalization. In the broader class of 1H-pyrrolo[2,3-b]pyridines (also known as 7-azaindoles), acylation is readily achieved at the N-1 position. For instance, treatment of 1-substituted Grignard derivatives of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with acyl chlorides results in the formation of 1-acyl derivatives. rsc.org This suggests that for the 5-methyl-2-oxo derivative, N-acylation would be a predominant pathway under appropriate basic conditions, which deprotonate the pyrrole nitrogen to form a nucleophilic anion.

O-Alkylation: While N-alkylation is often thermodynamically favored, O-alkylation to form a 2-alkoxy-1H-pyrrolo[2,3-b]pyridine derivative can be achieved under specific conditions. The choice of base, solvent, and electrophile plays a critical role in directing the regioselectivity of the reaction. Harder electrophiles and conditions that favor the oxygen anion (enolate) can promote O-alkylation.

The table below summarizes the expected outcomes for these reactions based on general principles of lactam chemistry.

Reaction TypeTarget AtomTypical Reagents & ConditionsExpected Product
Alkylation N-1NaH, K₂CO₃, or other bases in polar aprotic solvents (e.g., DMF, THF) followed by an alkyl halide (e.g., CH₃I, BnBr).1-Alkyl-5-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Alkylation O-2Silver salts (e.g., Ag₂O) with an alkyl halide, or Meerwein's salt (e.g., Et₃OBF₄).2-Alkoxy-5-methyl-1H-pyrrolo[2,3-b]pyridine
Acylation N-1Acyl chlorides or anhydrides with a non-nucleophilic base (e.g., pyridine, triethylamine) or after deprotonation with a strong base.1-Acyl-5-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Regioselective Halogenation

Halogenation is a key transformation for introducing a functional handle onto the pyrrolopyridinone core, enabling further modifications through cross-coupling reactions. The electron-rich nature of the pyrrole ring directs electrophilic halogenation to specific positions.

Research Findings:

Predominant C-3 Halogenation: Studies on the parent 1H-pyrrolo[2,3-b]pyridine system have shown that electrophilic substitution reactions such as bromination and iodination occur predominantly at the 3-position. rsc.org This position is the most nucleophilic site on the pyrrole moiety of the fused ring system.

Reagents and Conditions: N-halosuccinimides, such as N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS), are commonly employed reagents for these transformations. wikipedia.org The choice of solvent can significantly influence reaction efficiency and selectivity. For example, using dimethylformamide (DMF) as the solvent can lead to high levels of para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.org The use of hexafluoroisopropanol (HFIP) has also been shown to enhance the reactivity of N-halosuccinimides, enabling mild and regioselective halogenation of a wide array of heterocycles without the need for additional catalysts. organic-chemistry.org

The table below details common halogenation reactions and their expected regiochemical outcomes.

Halogenation TypeReagentTypical SolventRegioselective Position
Bromination N-Bromosuccinimide (NBS)CCl₄, DMF, CH₃CN, HFIPC-3
Iodination N-Iodosuccinimide (NIS)CH₃CN, DMF, HFIPC-3
Chlorination N-Chlorosuccinimide (NCS)HFIP, CH₃CNC-3

Stereoselective Synthesis Approaches to Chiral Pyrrolopyridinone Derivatives

The synthesis of chiral, non-racemic pyrrolopyridinone derivatives is of significant interest, as stereochemistry often plays a decisive role in biological activity. Asymmetric synthesis aims to establish stereocenters, most commonly at the C-3 position of the pyrrolidinone ring, in a controlled manner. While specific literature on the asymmetric synthesis of this compound is limited, methodologies developed for structurally related fused pyridinones provide a blueprint for potential synthetic strategies.

Research Findings:

A notable strategy involves the use of N-heterocyclic carbene (NHC) catalysis for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones, which are structurally analogous to the pyrrolopyridinone core. rsc.org This approach utilizes an oxidative [3+3] annulation reaction between pyrazol-5-amines and α,β-unsaturated aldehydes (enals). rsc.org

Reaction: Chiral NHC catalyst + Enal + Amine Precursor → Chiral Pyridinone

Mechanism: The chiral NHC catalyst reacts with the enal to form a chiral acyl azolium intermediate. This intermediate then undergoes a cascade of reactions with the amine precursor, ultimately leading to the formation of the fused pyridinone ring with high enantioselectivity.

Applicability: This methodology demonstrates that a chiral catalyst can effectively control the stereochemical outcome of the ring-forming step. A similar strategy could be envisioned for the synthesis of chiral 3-substituted-5-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones by employing an appropriate 2-amino-5-methylpyridine (B29535) precursor. The reaction features mild conditions and a broad substrate scope, making it a powerful tool for generating molecular diversity. rsc.org

Strategic Application of Protecting Groups in Pyrrolopyridinone Synthesis (e.g., SEM, tosyl)

In multi-step syntheses involving the pyrrolopyridinone scaffold, protection of the pyrrole N-H group is often essential. This prevents unwanted side reactions, improves solubility, and can direct the regioselectivity of subsequent transformations like metallation or cross-coupling. The tosyl (Ts) and (2-(trimethylsilyl)ethoxy)methyl (SEM) groups are two commonly employed protecting groups for the 7-azaindole (B17877) core.

Research Findings:

Tosyl (Ts) Group: The tosyl group is a robust, electron-withdrawing protecting group. Its installation on the pyrrole nitrogen significantly decreases the nucleophilicity of the ring system. While this deactivation can be beneficial, it can also hinder certain desired reactions; for example, N-tosyl protected indoles failed to undergo C4-H sulfonylation in one reported study. acs.org Deprotection of the tosyl group typically requires harsh conditions, but milder methods have been developed. A very mild and efficient N-detosylation of a wide range of indoles and azaindoles can be achieved using cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol (B129727) at room temperature. researchgate.net

(2-(trimethylsilyl)ethoxy)methyl (SEM) Group: The SEM group is widely used in the synthesis of complex 7-azaindole derivatives. mdpi.comnih.gov It is stable to a variety of reaction conditions, including those used for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, making it highly valuable for building molecular complexity. mdpi.comnih.gov However, the deprotection of the SEM group can be challenging. mdpi.comnih.gov The standard procedure involves two steps: initial treatment with a strong acid like trifluoroacetic acid (TFA), followed by a basic workup (e.g., NaHCO₃) or treatment with a fluoride (B91410) source. mdpi.comnih.gov This process can sometimes lead to the formation of undesired side products due to the release of formaldehyde (B43269) during the reaction. mdpi.com

The following table provides a comparative overview of these two protecting groups in the context of pyrrolopyridinone synthesis.

FeatureTosyl (Ts) Group(2-(trimethylsilyl)ethoxy)methyl (SEM) Group
Introduction Tosyl chloride (TsCl) with a base (e.g., NaH).SEM chloride (SEMCl) with a base (e.g., NaH). mdpi.com
Key Features Strongly electron-withdrawing; deactivates the ring system. acs.orgGenerally inert; stable to many cross-coupling conditions. mdpi.comnih.gov
Reactions Facilitated Directs metallation; stable to certain oxidative conditions. Used in C-H functionalization reactions. rsc.orgrsc.orgSuzuki-Miyaura cross-coupling, Buchwald-Hartwig amination. mdpi.comnih.gov
Deprotection Conditions Harsh: Strong base (e.g., NaOH/MeOH, reflux). Mild: Cs₂CO₃ in THF/MeOH at room temperature. researchgate.netTwo-step: 1. Trifluoroacetic acid (TFA). 2. Base (e.g., NaHCO₃) or fluoride source (e.g., TBAF). mdpi.comnih.gov
Challenges Deprotection can require harsh conditions not compatible with sensitive functional groups. Strong deactivation can inhibit some reactions. acs.orgDeprotection can be challenging and may result in the formation of side products. mdpi.comnih.gov

Reactivity Profiles and Reaction Mechanisms of 5 Methyl 1h Pyrrolo 2,3 B Pyridin 2 3h One

Mechanistic Investigations of Pyrrolopyridinone Transformations

A thorough review of chemical databases and scientific literature did not yield any studies focused on the mechanistic investigations of transformations for 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. While research exists on the broader class of 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, these studies focus on the aromatic parent structures rather than the 2-oxo (lactam) derivative.

The reactivity of the aromatic 7-azaindole (B17877) scaffold is characterized by electrophilic substitution, which predominantly occurs at the 3-position of the pyrrole (B145914) ring. However, the presence of a carbonyl group at the 2-position in this compound fundamentally alters the electronic structure and, consequently, the reactivity of the molecule. The lactam functionality introduces different reactive sites, including the N-H proton, the alpha-carbon at the 3-position, and the carbonyl oxygen itself. Without specific studies, any discussion of reaction mechanisms would be speculative and not based on published research for this compound.

Analysis of Regioselectivity and Chemoselectivity in Synthetic Routes

There is no available literature detailing the regioselectivity or chemoselectivity in synthetic routes specifically producing or utilizing this compound.

For related aromatic compounds, such as halogenated 1H-pyrrolo[2,3-b]pyridines, studies have explored the chemoselectivity of palladium-catalyzed cross-coupling reactions. For instance, research on 2-iodo-4-chloropyrrolopyridine intermediates shows that oxidative addition of palladium occurs preferentially at the C-2 position over the C-4 position, guiding the synthetic strategy for introducing different substituents. However, these findings are not directly transferable to the reactivity of the lactam this compound, which possesses a different set of functional groups and electronic properties. The interplay between the lactam moiety and the pyridine (B92270) ring would govern reaction selectivity, but this has not been documented.

Kinetic and Thermodynamic Aspects of Pyrrolopyridinone Reactions

No kinetic or thermodynamic data, such as reaction rates, activation energies, or equilibrium constants, have been published for reactions involving this compound. Such data is essential for a quantitative understanding of a compound's reactivity, stability, and reaction pathways. The absence of this information in the scientific literature prevents any detailed analysis of the kinetic and thermodynamic aspects of its transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrrolopyridinones

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The two aromatic protons on the pyridine (B92270) ring (H-4 and H-6) would appear in the aromatic region, with their specific chemical shifts influenced by the fused ring system. The methylene (B1212753) protons at the C-3 position (CH₂) would likely appear as a singlet, while the methyl group protons (CH₃) at C-5 would also produce a characteristic singlet. The two N-H protons (at positions 1 and 3) would appear as broader signals whose chemical shifts could be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal eight distinct signals corresponding to the eight carbon atoms in the molecule. The most downfield signal would be attributed to the carbonyl carbon (C-2) of the lactam ring due to its deshielding environment. Other quaternary and methine carbons of the aromatic system would have characteristic shifts, as would the aliphatic methylene (C-3) and methyl (C-5) carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs and should be confirmed by experimental data.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C-2-~170-175
C-3~3.5~40-45
C-3a-~125-130
C-4~7.0-7.5~115-120
C-5-~135-140
C-5-CH₃~2.4~20-25
C-6~7.8-8.2~145-150
C-7a-~150-155
N-1-H~10.0-11.0-
N-3-H~8.0-9.0-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.

For this compound, the molecular formula is C₈H₈N₂O. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The measured exact mass would be compared to the calculated theoretical mass to confirm the elemental composition.

Calculated Exact Mass of [C₈H₈N₂O+H]⁺: 149.0715

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural information. Expected fragmentation pathways for this molecule could include the loss of carbon monoxide (CO) from the lactam ring or cleavage of the methyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: Two distinct N-H stretching vibrations would be expected, one for the pyrrole-type N-H (position 1) and one for the lactam N-H (position 3), typically appearing in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the cyclic amide (lactam) would be prominent, typically in the range of 1650-1700 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations from the pyridine and pyrrole (B145914) moieties would appear in the 1450-1600 cm⁻¹ region.

C-H Stretching: Signals for aromatic C-H bonds would be observed just above 3000 cm⁻¹, while those for the aliphatic methyl and methylene groups would be just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (Amide/Pyrrole)3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Lactam)1650 - 1700Strong
C=C / C=N Stretch (Aromatic)1450 - 1600Medium-Strong

X-ray Crystallography for Precise Solid-State Structural Elucidation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. nih.govnih.govmdpi.com If a suitable single crystal of this compound can be grown, this technique would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com

Furthermore, the crystal structure would reveal intermolecular interactions, such as hydrogen bonding between the N-H groups and the carbonyl oxygen of adjacent molecules, which dictate the crystal packing arrangement. This information is invaluable for understanding the solid-state properties of the compound. To date, a solved crystal structure for this specific compound has not been reported in major crystallographic databases.

Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for purity analysis of non-volatile organic compounds like pyrrolopyridinones. A sample would typically be analyzed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid. mdpi.com A pure sample would ideally show a single, sharp peak in the chromatogram. The purity can be quantified by integrating the peak area, often using a UV detector set to a wavelength where the compound strongly absorbs.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity assessment.

Elemental Analysis for Empirical Composition Validation

Elemental analysis is a combustion-based technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. unipd.ittaylorandfrancis.comclariant.com The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₈N₂O). A close match (typically within ±0.4%) provides strong evidence for the proposed empirical formula and serves as a critical check of sample purity. researchgate.netresearchgate.net

Table 3: Theoretical Elemental Composition of C₈H₈N₂O

ElementTheoretical Mass %
Carbon (C)64.85%
Hydrogen (H)5.44%
Nitrogen (N)18.91%
Oxygen (O)10.80%

Computational and Theoretical Chemistry Studies on Pyrrolopyridinone Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, DFT can be used to predict a variety of chemical and physical properties before the molecule is even synthesized.

Electronic Structure and Reactivity: One of the primary outputs of DFT calculations is the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. semanticscholar.org A smaller gap suggests the molecule is more polarizable and more reactive. These calculations can map the electron density surface and electrostatic potential, identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is key to understanding how it will interact with other molecules. mdpi.com

Spectroscopic Properties: DFT is also employed to predict spectroscopic data. By calculating the vibrational frequencies of the molecule's bonds, a theoretical infrared (IR) spectrum can be generated. Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be predicted. ias.ac.in These predicted spectra are invaluable for confirming the identity and purity of the synthesized compound by comparing them with experimental results.

Below is an example of the type of data that can be generated for a molecule like this compound using DFT calculations.

Calculated PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DebyeMeasures the polarity of the molecule
C=O Vibrational Frequency~1700 cm⁻¹Corresponds to a key peak in the IR spectrum

Molecular Modeling and Simulation Methodologies

While quantum mechanics provides a detailed picture of a molecule's electronic properties, molecular modeling and simulation techniques are used to study its dynamic behavior over time. Molecular dynamics (MD) is a powerful simulation method used to analyze the physical movements of atoms and molecules.

For a compound like this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in water or near a protein target. The simulation starts with a 3D model of the molecule and uses classical mechanics (Newton's laws of motion) to calculate the forces between atoms and their subsequent movements. These simulations, which can span from nanoseconds to microseconds, provide a virtual movie of molecular motion, revealing conformational changes, interactions with solvent molecules, and the stability of different molecular states. nih.gov

Key applications of MD simulations for pyrrolopyridinone systems include:

Conformational Sampling: Exploring the different shapes the molecule can adopt and determining which are the most stable.

Solvation Analysis: Understanding how the molecule interacts with water molecules, which affects its solubility and how it approaches a target protein.

Binding Stability: When docked to a protein, MD simulations can assess the stability of the binding pose and calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone. nih.gov

Simulation ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, OPLSDefines the potential energy function of the system
Solvent ModelTIP3P WaterSimulates an aqueous biological environment
Simulation Time100-200 nsAllows for sufficient sampling of molecular motion
Temperature300 KSimulates physiological temperature
Analysis MetricsRMSD, RMSF, Hydrogen BondsQuantifies stability, flexibility, and specific interactions

Molecular Docking Methodologies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery for screening virtual libraries of compounds against a specific disease target and for understanding how a potential drug might work at the molecular level.

The pyrrolo[2,3-b]pyridine scaffold is a common feature in many kinase inhibitors. nih.govresearchgate.net Kinases are a class of enzymes that play a key role in cell signaling, and their dysregulation is implicated in diseases like cancer. Therefore, molecular docking is frequently used to study how pyrrolopyridinone derivatives could fit into the ATP-binding site of various kinases.

The docking process involves:

Preparation: Obtaining the 3D crystal structure of the target protein from a database (like the Protein Data Bank) and preparing the 3D structure of the ligand.

Sampling: An algorithm places the ligand in various positions and orientations within the protein's binding site.

Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.

Docking studies can reveal crucial information, such as which amino acids in the protein interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). nih.gov This information helps chemists design more potent and selective inhibitors.

Docking ParameterExample FindingInterpretation
Target ProteinJanus Kinase 3 (JAK3)A protein kinase involved in immune response
Binding Energy-8.5 kcal/molA strong predicted binding affinity
Key H-Bond InteractionCarbonyl oxygen with Leu905An essential interaction for anchoring the ligand
Hydrophobic InteractionsMethyl group with Val834, Ala853Contributes to binding stability
Interacting SurfaceATP-binding site (hinge region)Suggests a competitive mechanism of inhibition

Conformational Analysis and Potential Energy Surface Mapping

A molecule's biological activity is highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule, thousands of conformations may be possible, but only a few low-energy conformations are likely to be biologically relevant.

Computational methods are used to systematically explore the conformational space of a molecule like this compound. By calculating the energy of the molecule as key rotatable bonds are twisted, a potential energy surface (PES) can be mapped. The "valleys" on this surface correspond to stable, low-energy conformations, while the "peaks" represent high-energy transition states.

Identifying the global minimum energy conformation and other low-energy conformers is essential for:

Accurate Docking: Using the correct, low-energy conformation of a ligand in docking studies leads to more reliable predictions of binding. researchgate.net

Pharmacophore Modeling: Understanding the 3D arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are necessary for biological activity.

Understanding Selectivity: Differences in the preferred conformations of a molecule when binding to different targets can explain its selectivity profile.

Structural Modification and Structure Activity Relationship Sar Methodologies for Pyrrolopyridinone Scaffolds

Principles of Rational Design for Pyrrolopyridinone Derivatization

Rational drug design, a cornerstone of modern medicinal chemistry, leverages the three-dimensional structure of biological targets to design and synthesize novel therapeutic agents. For the 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, this approach involves a multifaceted strategy, integrating computational modeling and structure-based design to guide the derivatization process. nih.govnih.gov

The derivatization of the pyrrolopyridinone core is often guided by the goal of modulating its interaction with specific biological targets. For instance, in the context of kinase inhibition, the pyrrolo[2,3-b]pyridine motif is recognized as a "hinge binder," capable of forming crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov Computational docking studies are instrumental in predicting the binding modes of novel analogs and prioritizing synthetic efforts. mdpi.com The strategic introduction of substituents at various positions of the pyrrolopyridinone ring system can be explored to optimize these interactions and exploit other pockets within the active site. nih.gov

A key aspect of the rational design of pyrrolopyridinone derivatives is the utilization of molecular hybridization. This technique involves combining pharmacophoric elements from different bioactive molecules to create a new hybrid compound with potentially enhanced biological activity. mdpi.com For example, structural motifs from known kinase inhibitors can be integrated into the this compound scaffold to improve its affinity and selectivity. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies in Scaffold Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemical entities with improved properties while retaining the desired biological activity. researchgate.netnih.gov These approaches are particularly valuable for optimizing the this compound scaffold, enabling the exploration of new chemical space and overcoming limitations of existing compounds, such as poor solubility or metabolic instability. nih.gov

Scaffold hopping involves the replacement of the core structure of a molecule with a different scaffold that maintains the original's key binding interactions. nih.govresearchgate.net This can lead to the discovery of compounds with novel intellectual property and improved pharmacokinetic profiles. For the pyrrolopyridinone scaffold, this could involve replacing the core with other heterocyclic systems that preserve the spatial arrangement of key pharmacophoric features.

Bioisosteric replacement, a more conservative approach, involves substituting a functional group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com This strategy is widely used to fine-tune the properties of a lead compound. spirochem.com For instance, a metabolically labile ester group on a pyrrolone derivative was successfully replaced via a scaffold hop to improve metabolic stability. nih.gov Bioisosteric replacements can be categorized as classical (e.g., replacing a hydrogen atom with a fluorine atom) or non-classical (e.g., replacing a carboxyl group with a tetrazole).

The following table provides examples of bioisosteric replacements relevant to the modification of the this compound scaffold.

Original Functional GroupBioisosteric ReplacementRationale for Replacement
PhenylPyridyl, ThienylModulate polarity, solubility, and potential for hydrogen bonding
Carboxylic AcidTetrazole, AcylsulfonamideImprove metabolic stability and cell permeability
MethylTrifluoromethyl, EthylAlter lipophilicity and metabolic stability
HydrogenFluorine, ChlorineModulate electronic properties and block metabolic sites
CarbonylSulfone, SulfoximineModify hydrogen bonding capacity and polarity

Systematic Positional Scanning and Analysis of Substituent Effects on Chemical Properties and Molecular Recognition

Systematic positional scanning is a methodical approach to understanding the structure-activity relationship (SAR) of a chemical scaffold. This involves the synthesis of a library of compounds where a single substituent is systematically moved around the core structure. For the this compound scaffold, this would entail introducing a variety of substituents at each available position on the pyrrole (B145914) and pyridine (B92270) rings to probe their effect on biological activity and physicochemical properties. nih.govnih.govresearchgate.net

The effects of substituents on the chemical properties of pyrrole derivatives have been extensively studied. nih.govdntb.gov.ua The introduction of electron-donating or electron-withdrawing groups can significantly impact the electronic distribution within the pyrrolopyridinone ring system, thereby influencing its reactivity, pKa, and ability to participate in molecular interactions such as hydrogen bonding and π-stacking. nih.gov For example, the addition of a trifluoromethyl group at the 5-position of a 1H-pyrrolo[2,3-b]pyridine ring was shown to form a crucial hydrogen bond, significantly improving the compound's activity. nih.gov

The analysis of these substituent effects provides valuable insights into the molecular recognition of the scaffold by its biological target. nih.govresearchgate.net By correlating the changes in biological activity with the physicochemical properties of the substituents (e.g., Hammett parameters, lipophilicity, steric parameters), quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of unsynthesized analogs, thereby guiding further optimization efforts. researchwithrutgers.com

The following interactive table summarizes the potential effects of different substituents at various positions of the 1H-pyrrolo[2,3-b]pyridine core, a closely related scaffold to this compound.

PositionSubstituent TypePotential Effect on Chemical PropertiesPotential Effect on Molecular Recognition
Pyrrole N-1 Alkyl, Aryl, HModulates lipophilicity and potential for hydrogen bonding.Can influence orientation in the binding pocket and interaction with specific residues.
Pyrrole C-3 Various substituentsIntroduction of diverse chemical functionalities.Can be a key interaction point with the target protein. nih.gov
Pyridine C-4 Halogens, Small alkylsAlters electronics and lipophilicity.Can influence selectivity and potency.
Pyridine C-5 H-bond acceptors/donorsCan form specific interactions with the target.Critical for improving potency through specific hydrogen bonds. nih.gov
Pyridine C-6 Bulky groups, HCan create steric hindrance or be solvent-exposed.May influence selectivity or be a point for improving solubility.

Application of the Pyrrolo 2,3 B Pyridin 2 3h One Framework As a Chemical Building Block and Synthetic Intermediate

Utility in the Construction of Complex Heterocyclic Molecular Architectures

The pyrrolo[2,3-b]pyridin-2(3H)-one framework is a valuable starting point for the synthesis of complex, fused heterocyclic systems. Its inherent reactivity allows for annulation and condensation reactions to build larger, polycyclic structures. For instance, synthetic strategies analogous to those used for related nitrogen heterocycles can be employed. Multi-component reactions (MCRs) are particularly effective for rapidly assembling molecular complexity. A strategy used to create the isomeric pyrrolo[3,4-b]pyridin-5-one core involves an Ugi-Zhu reaction followed by an intramolecular cascade of N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration. mdpi.com This highlights how a substituted pyrrolopyridinone scaffold can be efficiently assembled from simpler precursors to generate intricate molecular architectures. mdpi.com

Furthermore, the core can be incorporated into even larger systems. The synthesis of a 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one demonstrates the fusion of multiple heterocyclic rings onto a central pyridine (B92270) unit. mdpi.com While this example features a pyrazole (B372694) fused to the pyridine, the underlying principle of using a substituted pyridinone-type structure as a cornerstone for building polyheterocyclic compounds is a key application. mdpi.com The pyrrolopyridinone moiety provides a rigid and chemically versatile platform for further elaboration.

Methodologies for Diverse Pyrrolopyridinone Scaffold Diversification

The true synthetic utility of the 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold lies in the array of chemical transformations that can be performed to introduce diverse functional groups at various positions. These modifications are crucial for tuning the molecule's physicochemical properties and for exploring structure-activity relationships (SAR) in drug discovery. nih.gov

Key diversification strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: These are among the most powerful tools for functionalizing the pyrrolopyridine core. The Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups, while the Buchwald-Hartwig amination is used to form carbon-nitrogen bonds, attaching various amines. nih.govnih.gov For these reactions to be effective, precursor halides (e.g., chloro-, bromo-, or iodo-substituted pyrrolopyridinones) are required. nih.gov A significant challenge and opportunity in this area is achieving chemoselectivity when multiple reactive sites are present on the scaffold. nih.gov

Regioselective Functionalization: Specific positions on the pyridine ring of the parent 7-azaindole (B17877) scaffold can be targeted. For example, conversion to an N-oxide allows for the direct introduction of halogeno (Cl, Br, I), cyano, and thiocyanato groups at the 6-position via a Reissert-Henze type reaction. researchgate.net This method provides a direct route to functionalized analogues that would be difficult to access otherwise.

Electrophilic Substitution: The pyrrole (B145914) ring portion of the scaffold is generally more electron-rich than the pyridine part, making it susceptible to electrophilic substitution, primarily at the 3-position. pipzine-chem.comrsc.org Reactions such as nitration, bromination, iodination, and Mannich reactions can introduce a variety of functional groups at this site, provided the lactam carbonyl does not deactivate the ring excessively. rsc.org

The following table summarizes some established methodologies for the diversification of the related pyrrolo[2,3-b]pyridine scaffold, which are applicable to its lactam derivatives.

Methodology Target Position(s) Type of Substituent Introduced Key Reagents/Conditions
Suzuki-Miyaura Coupling C2, C4, C6 (Halogenated Precursors)Aryl, HeteroarylBoronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base
Buchwald-Hartwig Amination C4 (Halogenated Precursors)Primary/Secondary AminesAmines, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP)
N-Oxide Functionalization C6Halogen, Cyano, Thiocyanatom-CPBA (for N-oxide), then TMS-X (X=Cl, Br, I, CN, SCN)
Electrophilic Substitution C3Nitro, Bromo, IodoHNO₃/H₂SO₄, NBS, I₂/H₂O₂
Mannich Reaction C3Aminomethyl groupsFormaldehyde (B43269), Secondary Amine

This table presents generalized reaction types based on the reactivity of the 7-azaindole scaffold. Specific conditions may vary for the this compound derivative.

Role in the Synthesis of Privileged Structures and Chemical Probes

The term "privileged structure" refers to a molecular scaffold capable of binding to multiple, often unrelated, biological targets through judicious modification. nih.gov The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is considered a privileged scaffold, a status that extends to its derivatives like this compound. nih.govjuniperpublishers.com Its utility stems from its ability to mimic the indole (B1671886) nucleus, a core component of many biological molecules, while offering different hydrogen bonding capabilities and physicochemical properties due to the pyridine nitrogen. researchgate.net

This scaffold is a cornerstone in the development of kinase inhibitors, a major class of therapeutic agents. nih.gov The structure is present in approved drugs, where it often serves as a hinge-binding motif in the ATP-binding pocket of kinases. juniperpublishers.comfrontiersin.org By using the this compound core, medicinal chemists can generate libraries of compounds to screen against various targets, leveraging the "privileged" nature of the scaffold to increase the probability of discovering new bioactive molecules. juniperpublishers.com

Furthermore, derivatives of this framework are essential in the creation of chemical probes—specialized molecules designed to study biological systems. nih.gov A potent and selective molecule derived from the scaffold can be labeled with a radioisotope (e.g., ³H or ¹⁸F) or a fluorescent tag to create a probe for applications like Positron Emission Tomography (PET) imaging or in vitro autoradiography. amazonaws.com For example, a related pyrrolo[2,3-c]pyridine derivative was developed into a PET imaging agent for the in vivo quantification of neurofibrillary tangles in the brain, demonstrating the successful application of this class of heterocycles as sophisticated tools for biological research. amazonaws.com

Future Directions and Emerging Research Avenues in Pyrrolopyridinone Chemistry

Innovations in Green Chemistry and Sustainable Synthesis of Pyrrolopyridinones

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, with a focus on minimizing environmental impact and enhancing safety and efficiency. Future research in the sustainable synthesis of pyrrolopyridinones is expected to concentrate on several key areas:

Eco-Friendly Reaction Media: A significant shift away from hazardous organic solvents is anticipated, with water being an ideal alternative. For instance, the use of biomimetic catalysis with promoters like β-cyclodextrin in water has been demonstrated for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, a strategy that could be adapted for pyrrolopyridinones. rsc.org Ionic liquids are also being explored as "Green Solvents" that can be designed for low toxicity and biodegradability. rasayanjournal.co.in

Energy-Efficient Synthesis: Microwave-assisted and ultrasonic synthesis are emerging as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. rasayanjournal.co.in Microwave irradiation has been successfully employed in the synthesis of pyrrolo[3,4-b]pyridin-5-ones, showcasing its potential for the broader class of pyrrolopyridinones. mdpi.com

Atom Economy and Waste Reduction: Multicomponent reactions (MCRs) are at the forefront of sustainable synthesis due to their high atom economy, where most of the atoms of the reactants are incorporated into the final product. rasayanjournal.co.in The Ugi-Zhu three-component reaction is a prime example, enabling the one-pot synthesis of complex pyrrolo[3,4-b]pyridin-5-ones with minimal waste. mdpi.com

Renewable Feedstocks and Catalysts: The use of bio-based starting materials and recyclable catalysts is a growing trend. Research into catalysts like reusable amberlite IR-120 acidic resin for Paal-Knorr pyrrole (B145914) synthesis highlights the move towards more sustainable catalytic systems that can be adapted for pyrrolopyridinone synthesis. semanticscholar.org

A comparative look at conventional versus green synthetic approaches is presented in the table below:

Table 1: Comparison of Synthetic Approaches

Feature Conventional Synthesis Green Synthesis
Solvents Often uses volatile and hazardous organic solvents. Employs safer solvents like water, or solventless conditions. rasayanjournal.co.in
Energy Typically relies on prolonged heating. Utilizes energy-efficient methods like microwave or ultrasound. rasayanjournal.co.in
Catalysts May use stoichiometric and toxic reagents. Focuses on recyclable and non-toxic catalysts. semanticscholar.org
Atom Economy Often involves multi-step processes with lower atom economy. Favors multicomponent reactions with high atom economy. mdpi.com

Development of Novel Catalytic Methods for Pyrrolopyridinone Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic methods is set to provide unprecedented control over the synthesis and functionalization of pyrrolopyridinones.

Advanced Metal Catalysis: Palladium-catalyzed reactions have been instrumental in the synthesis of pyrrolo-fused structures, including the intramolecular cyclization to form pyrrolopyridinones. researchgate.net Future work will likely focus on developing catalysts with higher turnover numbers, broader substrate scope, and lower catalyst loadings. Ruthenium-based catalysts are also showing promise in promoting domino reactions for the synthesis of complex heterocyclic systems under aerobic conditions. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, reducing concerns about metal contamination in final products. Organocatalytic methods, such as those employing vitamin B1 or nanoparticle-supported organocatalysts, have been developed for pyrrole synthesis and could be extended to pyrrolopyridinones. nih.gov

Photoredox Catalysis: Visible-light photocatalysis has emerged as a powerful tool for forging challenging chemical bonds under mild conditions. kyushu-u.ac.jp Organic dyes and transition-metal complexes, such as those based on ruthenium or iridium, can harness the energy of visible light to catalyze a wide range of transformations, including cross-coupling reactions that could be applied to the synthesis of functionalized pyrrolopyridinones. kyushu-u.ac.jp

Flow Chemistry in Catalysis: The integration of catalytic systems with continuous flow technology offers enhanced control over reaction parameters, improved safety, and facile scalability. mdpi.com Flow chemistry allows for the safe handling of hazardous reagents and intermediates, and the precise control of temperature and residence time can lead to improved yields and selectivities in catalytic transformations. youtube.com

Table 2: Emerging Catalytic Methodologies

Catalytic Method Key Advantages Potential Application for Pyrrolopyridinones
Organocatalysis Metal-free, lower toxicity, readily available catalysts. nih.gov Enantioselective synthesis and functionalization.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source. kyushu-u.ac.jp C-H functionalization and cross-coupling reactions.
Flow Chemistry Enhanced safety, precise control, and scalability. mdpi.comyoutube.com High-throughput synthesis and library generation.

| Domino Reactions | Increased molecular complexity in a single step, high efficiency. nih.gov | Rapid construction of complex pyrrolopyridinone cores. |

Advanced Analytical and Imaging Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. The adoption of Process Analytical Technology (PAT) is transforming chemical synthesis.

In-situ Spectroscopy:

NMR Spectroscopy: Benchtop and flow NMR spectroscopy are becoming indispensable tools for non-invasive, real-time reaction monitoring. magritek.commagritek.com They provide detailed structural and quantitative information on reactants, intermediates, and products without the need for sample extraction. magritek.com This allows for the precise determination of reaction kinetics and endpoints.

Raman and IR Spectroscopy: These techniques are well-suited for inline monitoring in continuous flow systems, providing real-time data on the concentrations of various species in the reaction mixture. chemrxiv.org

Real-time Mass Spectrometry:

Ambient Ionization Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART-MS) allow for the rapid analysis of samples in their native state with minimal preparation. nih.gov This can be used for high-throughput screening of reaction conditions.

Online Mass Spectrometry: Coupling mass spectrometers to reaction vessels or flow reactors enables the continuous monitoring of reaction progress by tracking the masses of reactants and products. researchgate.net

Integrated Analytical Platforms: The future lies in the integration of multiple analytical techniques to gain a comprehensive understanding of complex reaction systems. For example, a multi-step synthesis in a flow reactor could be monitored at different stages by NMR, UV/vis, and IR spectroscopy, with final product analysis by UHPLC. chemrxiv.org

Table 3: Real-time Analytical Techniques for Reaction Monitoring

Technique Information Provided Mode of Operation
NMR Spectroscopy Structural information, quantitative analysis of all species. magritek.com Online, inline, non-invasive. magritek.commagritek.com
Mass Spectrometry Molecular weight of reactants, intermediates, and products. researchgate.net Online, real-time analysis of reaction mixtures. researchgate.net
Raman Spectroscopy Vibrational information, sensitive to functional group changes. nih.gov Inline, non-destructive, suitable for flow chemistry. nih.gov

| Infrared (IR) Spectroscopy | Functional group analysis, concentration of species. chemrxiv.org | Inline, real-time monitoring. chemrxiv.org |

Q & A

Q. Table 1: Example Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
Tosyl protectionNaH, TsCl, THF, 0°C → rt95
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C76–96
Nitro reductionH₂, Raney Ni, THF, 3–4 hours90–99

Basic: What purification techniques are recommended for isolating pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradients of heptane/EtOAc (8:2) or CH₂Cl₂/MeOH (98:2 → 90:10) to separate polar intermediates .
  • Recrystallization : Ethanol or ethyl acetate are preferred for removing unreacted starting materials .
  • Acid-base extraction : Partition crude products between aqueous NaOH and organic solvents (e.g., EtOAc) to isolate amines or carboxylic acids .

Basic: How can structural characterization of this compound derivatives be performed?

Methodological Answer:

  • NMR spectroscopy : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.5–8.9 ppm) and NH peaks (δ 11–13 ppm). Coupling constants (J = 2.1–4.4 Hz) confirm substitution patterns .
  • HRMS : Confirm molecular weights with <1 ppm error (e.g., [M+H]+ calcd: 315.12403, found: 315.1237) .
  • X-ray crystallography : Resolve ambiguous regiochemistry for crystalline derivatives .

Advanced: How do substituents at the 3- and 5-positions influence the biological activity of pyrrolo[2,3-b]pyridines?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or bromo groups at C5 enhance electrophilicity, improving enzyme/receptor binding .
  • Aryl groups : 3,4-Dimethoxyphenyl at C5 increases lipophilicity, aiding blood-brain barrier penetration .
  • Amino/acylamino groups : 3-NH₂ or 3-N-acyl groups (e.g., nicotinamide) modulate solubility and hydrogen-bonding interactions .

Q. Table 2: Structure-Activity Relationships (SAR)

CompoundSubstituentsObserved Activity TrendReference
5-Bromo-3-iodo derivativeC5-Br, C3-IEnhanced electrophilic reactivity
3-Nicotinamide derivativeC3-NHCO-pyridinylImproved solubility and target affinity

Advanced: What strategies resolve contradictory data in biological activity assessments?

Methodological Answer:

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm protein targets .
  • Off-target screening : Employ broad-spectrum kinase or GPCR panels to identify unintended interactions .
  • Metabolic stability assays : Test liver microsomes to rule out rapid degradation as a cause of false negatives .

Advanced: How can synthetic contradictions (e.g., low yields in cross-coupling) be addressed?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)₂, PdCl₂(PPh₃)₂, or XPhos Pd G3 for stubborn couplings .
  • Solvent optimization : Switch from toluene/EtOH to dioxane/H₂O for better boronic acid solubility .
  • Additives : Include CsF or TBAB to stabilize intermediates in Sonogashira reactions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.